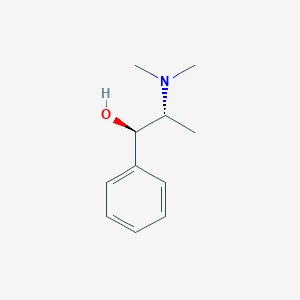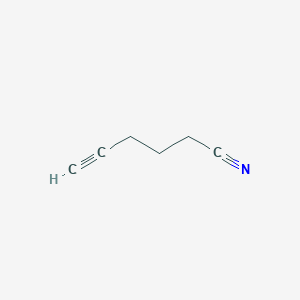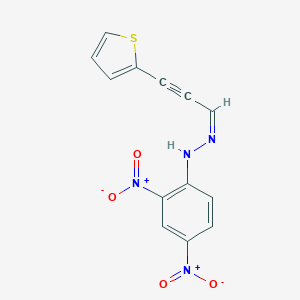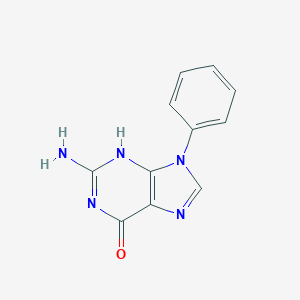
Methoxyacetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methoxyacetaldehyde and its derivatives involves various strategies, including high-pressure reactions and the utilization of specific catalysts to achieve high yield, diastereoselectivity, and enantioselectivity (Malinowska, Kwiatkowski, & Jurczak, 2004). Alternative synthesis methods focus on producing intermediates for semi-synthesis of macrolide antibiotics, showcasing the compound's utility in broader chemical synthesis contexts (Liang, 2000).
Molecular Structure Analysis
The molecular structure and vibrational states of methoxyacetaldehyde have been meticulously studied through spectroscopy to support its detection in various mediums, including the interstellar medium. These studies provide precise sets of spectroscopic constants for methoxyacetaldehyde, aiding in the understanding of its chemical behavior and properties (Kolesniková et al., 2018).
Chemical Reactions and Properties
Methoxyacetaldehyde's reactivity is showcased in studies focusing on the synthesis of ethoxyacetaldehyde and its subsequent reactions. These studies reveal its capacity to undergo typical aldehyde reactions, expanding its utility in organic synthesis (Shostakovskii, Kuznetsov, Dubovik, & Zikherman, 1961).
Physical Properties Analysis
The physical properties of methoxyacetaldehyde, such as its rotational spectrum and stability across various vibrational states, are critical for its identification and utilization in chemical reactions. Studies providing accurate experimental frequencies across the millimeter-wave region are essential for applications in spectroscopy and atmospheric science (Kolesniková et al., 2018).
Chemical Properties Analysis
The chemical properties of methoxyacetaldehyde, including its oxidation reactions and role in the metabolism of other compounds, illustrate its biochemical significance. For example, its oxidation by aldehyde dehydrogenase (ALDH) highlights its potential impact on metabolic processes and susceptibility to various genotypes (Kitagawa, Kawamoto, Kunugita, Tsukiyama, Okamoto, Yoshida, Nakayama, & Nakayama, 2000).
Applications De Recherche Scientifique
Astronomical Research : Methoxyacetaldehyde is considered for astronomical searches due to its presence among structural isomers like methyl acetate and ethyl formate, which are known interstellar molecules. Studies aim to provide experimental frequencies for its detection in the interstellar medium, using rotational spectrum data from millimeter-wave spectrometers (Kolesniková et al., 2018).
Toxicology : Research on methoxyacetaldehyde includes its toxicological effects, such as testicular toxicity. One study found that methoxyacetaldehyde (MALD) produces specific cellular toxicity to pachytene spermatocytes, indicating its role in testicular lesions similar to those caused by its related compounds (Foster et al., 1986).
Biochemical Reactions : Methoxyacetaldehyde is involved in oxidative metabolic processes. A study demonstrated that aldehyde dehydrogenase (ALDH) 2 associates with the oxidation of methoxyacetaldehyde, suggesting that ALDH2 genotype may influence susceptibility to certain metabolites (Kitagawa et al., 2000).
Chemical Kinetics : The kinetics and mechanisms of reactions involving methoxyacetaldehyde, such as its enolization in acid and alkaline media, are studied to understand its chemical behavior and reaction intermediates (Fedoron̆ko et al., 1980).
Genotoxicity Studies : Methoxyacetaldehyde's role as a clastogenic and mutagenic agent in cells is explored. For example, a study investigated its effects on inducing chromosome aberrations in Chinese hamster ovary (CHO)-AS52 cells, contributing to genetic toxicity research (Ratanavalachai & Au, 1996).
Biomedical Research : Methoxyacetaldehyde has been used in studies exploring the base-excision repair pathway in DNA, demonstrating its utility in biochemical research related to genetics and cellular biology (Liuzzi & Talpaert-Borlé, 1985).
Analytical Chemistry : It's used in fluorometric determination methods, such as inducing strong fluorescence with L-tryptophan, contributing to analytical chemistry techniques (Iizuka & Yajima, 1993).
Catalysis Research : In physical chemistry, studies on methoxy species have provided insights into catalytic reactions, as seen in research exploring the oxidation of methanol to formaldehyde over copper surfaces (Bradley et al., 2010).
Organic Synthesis : Methoxyacetaldehyde is involved in the synthesis of methoxymethyl ethers and mixed acetals, showing its relevance in synthetic organic chemistry (Niknam et al., 2006; Mandai et al., 1984).
Immunology : Investigating the immunosuppressive properties of methoxyacetaldehyde and its metabolites in rats, this compound has applications in immunological research (Smialowicz et al., 1993).
Cytogenetics : Studies have explored the cytogenetic effects of methoxyacetaldehyde and its parent compounds on mammalian cells in vitro, contributing to our understanding of its genetic impact (Chiewchanwit & Au, 1994).
Neuroscience : Research on the enzymatic production of acetaldehyde from ethanol in brain tissue implicates methoxyacetaldehyde in studies related to neurobiology and alcohol metabolism (Gill et al., 1992).
Safety And Hazards
Methoxyacetaldehyde is classified as a flammable liquid (Category 2), and it may cause an allergic skin reaction (Category 1). It also causes serious eye irritation (Category 2). It’s recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-methoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFYOVWKJXNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145651 | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyacetaldehyde | |
CAS RN |
10312-83-1 | |
| Record name | Methoxyacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10312-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
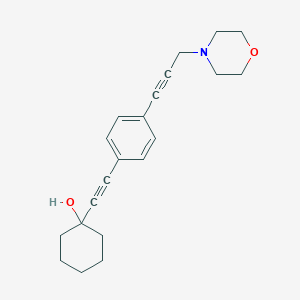
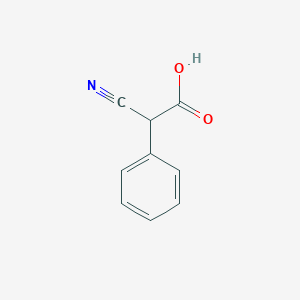


![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
